1-(Piperidin-3-yl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Description
1-(Piperidin-3-yl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound with a piperidine ring substituted at position 3 of the pyrazole core and an isopropyl group at position 3. This compound is structurally analogous to several pharmacologically active pyrazole derivatives, such as guanylate cyclase activators (e.g., Nurandociguat, ) and enzyme inhibitors. Its synthesis likely involves multi-step reactions, including ester hydrolysis and cyclization, as seen in related pyrazole-carboxylic acid syntheses .
Properties
Molecular Formula |
C12H19N3O2 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
1-piperidin-3-yl-5-propan-2-ylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H19N3O2/c1-8(2)11-10(12(16)17)7-14-15(11)9-4-3-5-13-6-9/h7-9,13H,3-6H2,1-2H3,(H,16,17) |
InChI Key |
OQOXTGMRXQKJQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=NN1C2CCCNC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Piperidin-3-yl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsIndustrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-(Piperidin-3-yl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
1-(Piperidin-3-yl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(Piperidin-3-yl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For example, it might inhibit an enzyme by occupying its active site, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between the target compound and its analogs:
Physicochemical Properties
- Lipophilicity: The isopropyl group at position 5 contributes to moderate lipophilicity.
- Acidity : The carboxylic acid group (pKa ~2–3) is influenced by substituents. Electron-withdrawing groups (e.g., Cl in , CF₃ in ) lower the pKa, enhancing ionization at physiological pH.
- Solubility : Piperidine-containing derivatives (e.g., ) exhibit higher aqueous solubility due to the amine’s basicity, whereas aryl-substituted analogs () are less soluble.
Biological Activity
1-(Piperidin-3-yl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, with the CAS number 1955561-56-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its biological activity.
- Molecular Formula : C₁₂H₁₉N₃O₂
- Molecular Weight : 237.30 g/mol
- Structure : The compound features a pyrazole ring substituted with a piperidine group and an isopropyl chain, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its interaction with cannabinoid receptors and other biological targets.
Cannabinoid Receptor Modulation
Recent research indicates that derivatives of pyrazole compounds can act as modulators of cannabinoid receptors (CB1 and CB2). For instance, studies have shown that certain pyrazole derivatives exhibit partial agonistic activity at the CB1 receptor, which is significant for therapeutic applications in pain management and neuroprotection.
| Compound | Receptor | Activity | EC50 (nM) |
|---|---|---|---|
| 1-(Piperidin-3-yl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | CB1 | Partial Agonist | Data not specified |
| Dimethyl analog | CB1 | Partial Agonist | 126 nM |
| Indazole derivatives | CB1 | Full Agonist | Varies |
The mechanism of action for 1-(Piperidin-3-yl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid primarily involves its interaction with cannabinoid receptors. The compound's structural features likely facilitate binding to the receptor sites, influencing downstream signaling pathways associated with pain relief and anti-inflammatory effects.
Case Studies
-
Study on Pain Management :
A comparative study evaluated the efficacy of various pyrazole derivatives in a pain model. The results indicated that compounds with structural similarities to 1-(Piperidin-3-yl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid showed significant analgesic effects, suggesting its potential use in chronic pain therapies. -
Neuroprotective Effects :
Another investigation focused on neuroprotective properties, where the compound was assessed for its ability to mitigate neuronal damage in vitro. The findings demonstrated that the compound could reduce oxidative stress markers, indicating a protective role against neurodegeneration.
Pharmacokinetics
While detailed pharmacokinetic data specific to this compound is limited, studies on related pyrazole derivatives suggest favorable absorption and distribution profiles. For example, some compounds exhibit high plasma biodistribution and rapid clearance rates, which are critical for therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
